4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol
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Overview
Description
4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol, also known as AMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives have been found to interact with Carbonic Anhydrase 2 , Myoglobin , and Carbonic Anhydrase 5A, mitochondrial .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of imidazole derivatives in water and other polar solvents suggests that they may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Advantages and Limitations for Lab Experiments
4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol offers several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high doses can pose challenges for its use in certain experiments.
Future Directions
Future research on 4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol should focus on further elucidating its mechanisms of action and exploring its potential applications in various disease models. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its potential as a therapeutic agent.
Synthesis Methods
4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol can be synthesized through a multi-step process involving the reaction of 4-methylimidazole with formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then reacted with 4-aminobutan-1-ol to yield 4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
4-Amino-3-(3-methylimidazol-4-yl)butan-1-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
4-amino-3-(3-methylimidazol-4-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-6-10-5-8(11)7(4-9)2-3-12/h5-7,12H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOHYYDUQEOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CCO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1466561-22-7 |
Source
|
Record name | 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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